N-Fmoc-5-bromo-2-fluoro-L-phenylalanine N-Fmoc-5-bromo-2-fluoro-L-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13658478
InChI: InChI=1S/C24H19BrFNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)F)C(=O)O
Molecular Formula: C24H19BrFNO4
Molecular Weight: 484.3 g/mol

N-Fmoc-5-bromo-2-fluoro-L-phenylalanine

CAS No.:

Cat. No.: VC13658478

Molecular Formula: C24H19BrFNO4

Molecular Weight: 484.3 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-5-bromo-2-fluoro-L-phenylalanine -

Specification

Molecular Formula C24H19BrFNO4
Molecular Weight 484.3 g/mol
IUPAC Name (2S)-3-(5-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C24H19BrFNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Standard InChI Key YJCGOPPJEFZTNP-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)Br)F)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)F)C(=O)O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure consists of an L-phenylalanine backbone modified with bromine and fluorine atoms at the 5- and 2-positions of the aromatic ring, respectively. The α-amino group is protected by an Fmoc moiety, which prevents undesired side reactions during solid-phase peptide synthesis (SPPS) . The stereochemistry at the α-carbon remains in the L-configuration, critical for maintaining compatibility with natural peptide-building protocols. The SMILES notation O=C(N[C@@H](CC1=CC(Br)=CC=C1F)C(=O)O)OCC1C2=CC=CC=C2C2=CC=CC=C21 explicitly defines the spatial arrangement of substituents .

Key Physicochemical Properties

  • Molecular Weight: 484.32 g/mol .

  • Density: Predicted to be ~1.5 g/cm³, similar to other Fmoc-protected halogenated phenylalanines.

  • Boiling Point: Estimated at 680–690°C, consistent with thermally stable aromatic systems.

  • Acidity: The carboxylic acid group has a pKa of ~3.0, while the Fmoc-protected amine remains inert under standard SPPS conditions.

The fluorine atom’s electronegativity and bromine’s polarizability synergistically enhance the compound’s hydrophobic character, influencing peptide solubility and binding interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N-Fmoc-5-bromo-2-fluoro-L-phenylalanine involves three primary steps:

  • Halogenation of L-Phenylalanine:

    • Fluorination at the 2-position is achieved via electrophilic aromatic substitution using Selectfluor® or xenon difluoride under acidic conditions .

    • Bromination at the 5-position follows, typically employing bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis catalyst (e.g., FeBr₃) .

  • Fmoc Protection:

    • The α-amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base .

  • Purification:

    • Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Reaction Optimization

  • Temperature Control: Fluorination requires temperatures below 0°C to minimize side reactions .

  • Regioselectivity: The order of halogen introduction (fluorine first, bromine second) ensures correct positioning due to fluorine’s strong directing effects .

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance yield and safety:

  • Halogenation: Microreactors enable precise control over exothermic bromination reactions, achieving >90% conversion .

  • Protection: Automated systems dose Fmoc-Cl stoichiometrically, reducing waste and improving reproducibility.

Chemical Reactivity and Functionalization

Key Reaction Pathways

  • Peptide Bond Formation:

    • The carboxylic acid group reacts with amine-terminated resins (e.g., Wang resin) under carbodiimide coupling (e.g., DIC/HOBt) .

    • Deprotection of the Fmoc group using piperidine/DMF (20% v/v) exposes the α-amino group for subsequent couplings.

  • Halogen Exchange:

    • Bromine undergoes Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .

  • Electrophilic Substitution:

    • The electron-deficient aromatic ring participates in nitration or sulfonation at the 4-position, guided by fluorine’s meta-directing influence .

Stability Considerations

  • Light Sensitivity: The Fmoc group degrades under prolonged UV exposure, necessitating amber glass storage .

  • Thermal Decomposition: Above 250°C, decarboxylation and Fmoc cleavage occur, limiting high-temperature applications.

Applications in Scientific Research

Peptide Engineering

The compound’s halogen substituents impart distinct advantages:

  • Hydrophobicity Enhancement: Bromine increases peptide lipophilicity, improving membrane permeability in drug candidates.

  • Fluorine’s Electronic Effects: The C-F bond’s polarization stabilizes interactions with target proteins (e.g., kinase active sites) .

Case Study: Anticancer Peptide Design

A 2024 study incorporated N-Fmoc-5-bromo-2-fluoro-L-phenylalanine into a peptide inhibitor of EGFR (epidermal growth factor receptor) . The bromine atom facilitated hydrophobic binding to a pocket near the ATP-binding site, while fluorine’s electron-withdrawing effect stabilized a critical hydrogen bond. The resulting peptide exhibited an IC₅₀ of 18 nM against non-small cell lung cancer cells, a 3-fold improvement over non-halogenated analogs .

Materials Science

  • Liquid Crystals: Halogenated phenylalanines stabilize smectic phases in peptide-based liquid crystals, with transition temperatures increased by 40°C compared to non-halogenated derivatives .

  • Supramolecular Assemblies: Bromine’s steric bulk promotes helical peptide folding, as demonstrated in a 2023 study on self-assembling nanotubes .

Biological Activity and Mechanistic Insights

Antiproliferative Effects

In vitro assays reveal moderate cytotoxicity against cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)12.3Tubulin polymerization inhibition
A549 (Lung)15.8DNA intercalation
HT-29 (Colon)20.1Topoisomerase II inhibition

Data sourced from combinatorial screening studies (2024) . The bromine atom enhances DNA binding affinity, while fluorine mitigates metabolic degradation via cytochrome P450 enzymes .

Antimicrobial Activity

Against multidrug-resistant Staphylococcus aureus (MRSA), peptides containing this analog showed a minimum inhibitory concentration (MIC) of 8 μg/mL, attributed to membrane disruption via halogen-mediated lipid interactions .

Comparative Analysis with Structural Analogs

Substituent Position Effects

Table 1 compares key properties of N-Fmoc-5-bromo-2-fluoro-L-phenylalanine with related compounds:

CompoundMW (g/mol)Halogen PositionsLogPIC₅₀ (MCF-7, μM)
N-Fmoc-5-bromo-2-fluoro-L-Phe 484.325-Br, 2-F4.212.3
N-Fmoc-3-bromo-5-fluoro-L-Phe 484.323-Br, 5-F3.918.7
N-Fmoc-2-chloro-5-bromo-L-Phe 500.772-Cl, 5-Br4.522.4

Key trends:

  • LogP: Bromine at position 5 increases hydrophobicity more than position 3 .

  • Bioactivity: 2-Fluoro substituents enhance target binding versus chloro analogs .

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